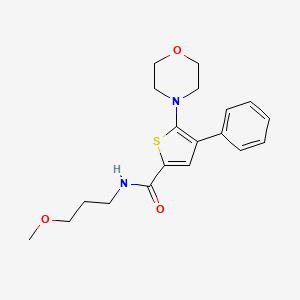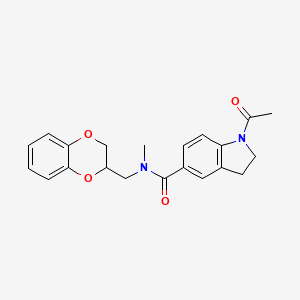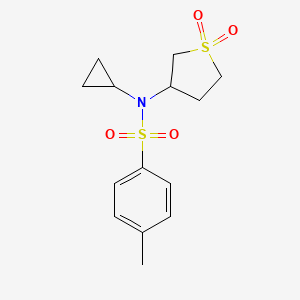![molecular formula C15H12N2OS3 B7546176 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)
4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine is a compound that belongs to the class of thienopyrimidines. It is a heterocyclic compound that contains a thieno ring and a pyrimidine ring. This compound has gained significant attention due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in the inflammatory and cancer pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. Additionally, it has been found to inhibit the activity of histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been found to exhibit anti-inflammatory properties by inhibiting the activity of COX-2 enzyme. This compound has also been found to exhibit antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine in lab experiments is its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties, which makes it a potential candidate for drug development. Additionally, it has been found to inhibit the activity of certain enzymes involved in the inflammatory and cancer pathways. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.
Orientations Futures
There are several future directions for the study of 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine. One of the future directions is to study the mechanism of action of this compound in more detail. Further studies are needed to determine the exact enzymes and pathways that are targeted by this compound. Additionally, future studies can focus on the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Furthermore, studies can be conducted to determine the toxicity of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine involves the reaction of 2-chloro-4-nitroaniline with potassium thioacetate to form 2-amino-4-nitrophenylthioacetate. This intermediate is then reacted with 2-bromo-1-(2-hydroxyethyl)benzene to produce 4-[4-(2-hydroxyethyl)phenoxy]thiophen-2-amine. Finally, this compound is reacted with 2-chloro-6-methylpyrimidine to form this compound.
Applications De Recherche Scientifique
4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine has potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties. This compound has been studied for its potential use as an anti-cancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-[4-(1,3-dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS3/c1-3-11(4-2-10(1)15-20-7-8-21-15)18-14-13-12(5-6-19-13)16-9-17-14/h1-6,9,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEALGAHZAHIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)

![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)



![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)